2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is C14H12N2O3S, and it has a molar mass of 288.32 g/mol. The compound is also known by several synonyms, including 3-Thiazolidineacetamide and 2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene) .
The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation reaction between appropriate thiazolidine derivatives and acetamide or its derivatives under controlled conditions.
The compound is known to participate in various chemical reactions typical for thiazolidines, such as nucleophilic substitutions and condensation reactions. It can also undergo hydrolysis under acidic or basic conditions to yield different products.
The mechanism of action for 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide involves its interaction with biological targets, potentially influencing metabolic pathways or acting as an inhibitor for specific enzymes.
The physical properties include:
Key chemical properties include:
The primary applications of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide lie in medicinal chemistry, particularly in drug development aimed at treating infectious diseases such as tuberculosis. Its structural features suggest potential for further modification to enhance biological activity or reduce toxicity .
The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide relies on sequential condensation reactions to construct the highly conjugated thiazolidinedione (TZD) scaffold. As established in studies of analogous TZD derivatives [1] [7], the core assembly follows a two-stage strategy:
Catalyst screening for the Knoevenagel step highlights the critical role of base selection [7]:
Table 1: Catalyst Screening for Knoevenagel Condensation (TZD + trans-Cinnamaldehyde)
Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Piperidine | Toluene | 110 | 8 | 82 |
Pyrrolidine | Toluene | 110 | 8 | 74 |
Triethylamine | Toluene | 110 | 12 | 58 |
Piperidinium acetate | Ethanol | 80 | 6 | 88* |
Microwave-assisted, 300W, 30 min |
Optimization Note: Piperidinium acetate in ethanol under microwave irradiation significantly enhances reaction efficiency [7].
The target compound exhibits defined stereochemistry at two critical positions: the exocyclic double bond at C5 (E-configured) and the configuration at the C5 carbon of the thiazolidinone ring (Z-configured relative to the carbonyl groups). Control over these elements is essential for electronic conjugation and potential biological interactions [3] [9].
Solvent polarity significantly impacts the Z/E ratio at C5 during ring formation or subsequent tautomerism [9]:
Table 2: Solvent Effect on C5 Configuration in Model 5-Substituted TZDs
Solvent | Dielectric Constant (ε) | Z:Isomer Ratio (%) | Key Stabilizing Interaction |
---|---|---|---|
Dichloromethane | 8.9 | 85:15 | Intramolecular H-bond (N-H···O=C2) |
Dimethylformamide | 36.7 | 95:5 | Solvent shielding of polar transition state |
Ethanol | 24.3 | 90:10 | Competitive H-bonding with solvent |
Water | 80.1 | 75:25 | Strong solvation disrupting intramolecular H-bond |
Recent synthetic optimizations focus on improving atom economy, reducing hazardous waste, and employing energy-efficient methods while maintaining stereochemical fidelity [6] [7]. Key advancements include:
Table 3: Patent Landscape for Thiazolidinedione Derivatives (2020-2024)
Patent Number | Assignee | Core Structural Feature | Synthetic Method Highlight |
---|---|---|---|
WO2020157678 | F. Hoffmann-La Roche | 5-(Heteroarylidene)-3-(carboxamidoalkyl)TZD | Continuous flow synthesis with immobilized catalyst |
US20240124471 | Merck & Co., Inc. | 5-(Aryl/heteroarylidene)-3-(sulfonamidoalkyl)TZD | Photoredox-catalyzed Knoevenagel condensation |
EP3891041 | Sanofi | 5-((E)-Styryl)-3-(acetamide) TZD Analogs | Biocatalytic enantioselective desymmetrization |
CN114213391 | Jiangsu Hengrui Pharm. | 5-((E)-3-Phenylallylidene)-3-(acetamide)TZD variants | Solvent-free mechanochemical synthesis |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8